molecular formula C22H20N4O2 B2851784 N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-41-1

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2851784
M. Wt: 372.428
InChI Key: JCLREEIVLWMJIS-UHFFFAOYSA-N
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Description

Pyrazoles, thiazoles and fused thiazoles have been reported to possess many biological activities . They have found numerous applications in fluorescent substances, dyes, agrochemicals, and more .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using computational studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed using IR, 1 H-NMR, APT, and HRMS .

Scientific Research Applications

Efficient Synthesis Techniques : A notable approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, offering a pathway to novel N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015). This method highlights the chemical reactivity and potential for creating diverse molecular architectures.

Diverse Reaction Conditions : The synthesis of pyrazolo[3,4-b]pyridine derivatives can also be achieved under various conditions, leading to a wide range of substituted compounds. This includes the use of different reagents and reaction conditions to introduce various functional groups, further expanding the chemical space of these compounds (Harb et al., 2005).

Biological Evaluation : Some derivatives have been synthesized and evaluated for their biological activities, such as anticancer and anti-inflammatory properties. This underscores the potential medicinal and pharmacological applications of these compounds, making them valuable targets for further research (Rahmouni et al., 2016).

One-Pot Syntheses : Innovative one-pot synthesis methods have been developed, offering efficient routes to fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. These methods highlight the potential for streamlined synthesis processes, which are beneficial for large-scale production and further functionalization of these compounds (Shaabani et al., 2009).

Future Directions

The future directions in the research of these compounds often involve the design of new generations of thiazole derivatives that would represent a productive matrix for further advancement of better anticancer specialists .

properties

IUPAC Name

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-25(16-10-6-4-7-11-16)22(28)18-14-23-21-19(20(18)27)15(2)24-26(21)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLREEIVLWMJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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